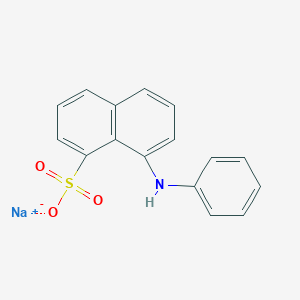

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt (NaNSA) is a unique organic compound that is widely used in the scientific research community. It is a white, crystalline solid that is highly soluble in water and has a wide range of applications in biochemical and physiological research. NaNSA has been extensively studied for its ability to form complexes with various metal ions, which has made it a valuable tool for inorganic and coordination chemistry. Additionally, NaNSA has been used in the synthesis of a variety of organic compounds and its ability to act as an acid catalyst has made it an important reagent for organic synthesis.

Applications De Recherche Scientifique

Synthesis and Characterization of Metal Complexes

Research has demonstrated the utility of related naphthalenesulfonic acid derivatives in synthesizing complex compounds. For instance, copper(II), nickel(II), and cobalt(II) complexes were prepared using azo-linked Schiff base ligands derived from the reaction of benzenediazonium chloride with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions. These complexes were characterized to study their structure and properties, highlighting the application of such compounds in coordination chemistry and potentially in catalysis or material science (Tunçel & Serin, 2005).

Development of Fluorescent Probes

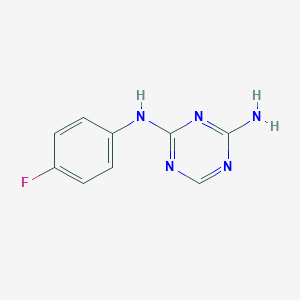

Another significant application is in the development of fluorescent probes. A novel water-soluble fluorescent probe was synthesized for the determination of methylamine, showcasing the compound's relevance in analytical chemistry. This probe, developed by reacting cyanuric chloride with a naphthalenedisulfonic acid derivative, exhibits high sensitivity and selectivity, important for environmental monitoring and biochemical analyses (Gu, Ma, & Liang, 2001).

Environmental Monitoring and Wastewater Treatment

The compound and its derivatives have been explored for environmental applications, such as monitoring and treating wastewater. For example, research has focused on improving the degradation and mineralization of sulfonated aromatic compounds in aqueous solutions, including naphthalenesulfonic acid derivatives. Techniques like Co60 irradiation have been investigated for their effectiveness in breaking down these recalcitrant pollutants, highlighting the potential for such compounds in environmental remediation (Alkhuraiji, 2019).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

Analyse Biochimique

Biochemical Properties

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is known for its environmentally sensitive fluorescent nature and propensity to bind to hydrophobic pockets of proteins . This property allows it to interact with various enzymes, proteins, and other biomolecules, changing its fluorescent properties as it binds to hydrophobic regions on the protein surface .

Cellular Effects

The effects of this compound on cells are primarily related to its interactions with proteins. By binding to proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its binding to proteins can lead to changes in gene expression and can influence enzyme activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt can be achieved through a multi-step process involving the reaction of naphthalene with various reagents.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Nitric acid", "Aniline", "Sodium nitrite", "Hydrochloric acid", "Sodium carbonate" ], "Reaction": [ "Naphthalene is first nitrated with a mixture of nitric and sulfuric acid to yield 1-nitronaphthalene", "1-nitronaphthalene is then reduced with iron and hydrochloric acid to yield 1-naphthylamine", "1-naphthylamine is diazotized with sodium nitrite and hydrochloric acid to yield the diazonium salt", "Aniline is then added to the diazonium salt to yield 8-(phenylamino)-1-naphthalenesulfonic acid", "The product is then neutralized with sodium hydroxide to yield the monosodium salt of 1-Naphthalenesulfonic acid, 8-(phenylamino)-" ] } | |

Numéro CAS |

1445-19-8 |

Formule moléculaire |

C16H13NNaO3S |

Poids moléculaire |

322.3 g/mol |

Nom IUPAC |

sodium;8-anilinonaphthalene-1-sulfonate |

InChI |

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |

Clé InChI |

XSSOPENHXIOIEM-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na] |

Autres numéros CAS |

1445-19-8 |

Numéros CAS associés |

82-76-8 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)